2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene
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Overview
Description
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene typically involves the reaction of thiophene with appropriate alkylating agents. One common method is the alkylation of thiophene with 2-bromo-1-(prop-2-en-1-yloxy)prop-2-ene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiophene derivatives.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy or prop-2-en-1-yl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}benzene: Similar structure but with a benzene ring instead of a thiophene ring.
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}furan: Similar structure but with a furan ring instead of a thiophene ring.
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen or nitrogen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers.
Properties
CAS No. |
821799-88-6 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(1-prop-2-enoxyprop-2-enyl)thiophene |
InChI |
InChI=1S/C10H12OS/c1-3-7-11-9(4-2)10-6-5-8-12-10/h3-6,8-9H,1-2,7H2 |
InChI Key |
FWFFAPUCWSBYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C=C)C1=CC=CS1 |
Origin of Product |
United States |
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